Physicochemical properties of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl
Physicochemical properties of 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl
[1]
Subject: Physicochemical Characterization and Application Protocols for 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl CAS Registry Number: 22977-65-7 Common Aliases: 16-Palmitamido-TEMPO, N-Tempoyl Palmitamide, C16-amido-TEMPO[1][2]
Molecular Architecture & Significance[1][2][3]
4-Palmitamido-TEMPO is a specialized amphiphilic spin probe designed to interrogate the biophysical properties of lipid bilayers and hydrophobic domains.[1] Unlike its water-soluble parent compound (TEMPO), this derivative features a long-chain palmitic acid tail (C16) conjugated to the 4-amino-TEMPO headgroup via an amide linkage.[1][2]
Structure-Function Logic
The molecule functions as a "molecular dipstick."[1][2] The paramagnetic nitroxide ring (the reporter group) anchors near the polar membrane interface due to its polarity and the hydrogen-bonding capability of the amide bond.[1] Meanwhile, the palmitoyl tail inserts deeply into the hydrophobic core of the lipid bilayer.[1]
Key Advantages:
-
Interfacial Anchoring: The amide linker provides a more rigid and defined orientation compared to ester-linked probes (e.g., TEMPO-stearates), reducing "wobble" and providing clearer data on interfacial viscosity.[1][2]
-
Depth Specificity: It specifically reports on the dynamics of the shallow hydrophobic core, distinct from probes that reside deep in the bilayer (like 5-DSA) or in the water phase (like TEMPO).[1]
Visualization: Molecular Dynamics & Membrane Insertion[1][2]
Figure 1: Structural orientation of 4-Palmitamido-TEMPO within a phospholipid bilayer.[1][2] The amide linker stabilizes the headgroup at the interface.[1]
Physicochemical Profile
The following data aggregates experimental values and calculated properties essential for experimental design.
| Property | Value / Description | Experimental Relevance |
| Molecular Formula | Stoichiometry calculations.[1][2] | |
| Molecular Weight | 409.67 g/mol | Preparation of molar stock solutions.[1] |
| Physical Form | Orange/Red Crystalline Solid | Typical of stable nitroxide radicals.[1][2] |
| Solubility (Ethanol) | ~12 mg/mL | Preferred solvent for stock preparation.[1][2] |
| Solubility (DMF) | ~14 mg/mL | Alternative for higher concentrations.[1][2] |
| Solubility (Water/PBS) | < 0.1 mg/mL (Insoluble) | Critical: Must be incorporated into liposomes or micelles for aqueous use.[1][2] |
| LogP (Partition Coeff) | ~7.5 (Predicted) | Indicates strong preference for lipid phase over water.[1][2] |
| EPR | ~15–17 Gauss | Varies by solvent polarity (Higher in water, lower in lipids).[1][2] |
| Melting Point | > 60°C (Solid at RT) | Stable at physiological temperatures.[1][2] |
Synthesis & Purification Strategy
While commercially available, in-house synthesis is often required for isotopic labeling or cost efficiency.[1] The most robust pathway utilizes EDC/NHS coupling or Acid Chloride activation.[1][2]
Protocol: Acylation of 4-Amino-TEMPO
-
Reagents: Palmitic acid (1 eq), 4-Amino-TEMPO (1.1 eq), EDC·HCl (1.2 eq), DMAP (catalytic), Dichloromethane (DCM).[1]
-
Reaction: Dissolve Palmitic acid in dry DCM. Add EDC and DMAP.[1] Stir 15 min to activate. Add 4-Amino-TEMPO. Stir 12h at Room Temp under
. -
Workup: Wash with 1M HCl (removes unreacted amine), then Sat.
, then Brine.[1] Dry over .[1][2] -
Purification: Silica Gel Chromatography. Elute with Hexane:Ethyl Acetate (gradient 4:1 to 1:1).[1] The product is the bright orange band.[1]
-
Validation: Mass Spec (
410.7) and EPR (triplet signal).[1][2][3] Note: NMR is difficult due to paramagnetic broadening; reduce with phenylhydrazine if NMR is strictly required.[1][2]
Experimental Applications & Protocols
Protocol A: Membrane Fluidity Assessment (EPR)
Objective: Determine the Rotational Correlation Time (
-
Liposome Preparation:
-
Mix Phospholipids (e.g., DPPC) and 4-Palmitamido-TEMPO in Chloroform at a molar ratio of 100:1 (Lipid:Probe). Do not exceed 1 mol% to avoid spin-spin broadening.[1]
-
Evaporate solvent under
stream to form a thin film.[1] -
Hydrate with PBS buffer.[1] Vortex/sonicate to form Multilamellar Vesicles (MLVs) or extrude for Large Unilamellar Vesicles (LUVs).[1][2]
-
-
Acquisition:
-
Analysis:
Protocol B: Antioxidant Capacity (Reduction Assay)
Objective: Measure the scavenging rate of the probe by Ascorbate or ROS.[1]
Figure 2: Reduction of the nitroxide radical to hydroxylamine results in the loss of the EPR signal.[1]
-
Setup: Prepare liposomes containing the probe (as above).
-
Baseline: Record the peak-to-peak amplitude of the center line (
) at . -
Initiation: Inject Ascorbic Acid (final conc. 1-10 mM) into the sample.[1][2]
-
Kinetics: Continuously monitor
over time (e.g., every 30 seconds for 20 mins). -
Result: Plot
vs. Time. The slope represents the rate of permeation of ascorbate into the membrane and the reduction rate.[1] A slower decay indicates the probe is well-shielded within the bilayer.[1]
Stability & Storage (The "Trustworthiness" Pillar)[1][3]
-
Thermal Stability: Stable up to ~60°C in solution; solid is stable at RT.[1][2]
-
Chemical Stability: Susceptible to reduction by Ascorbate, Glutathione, and Phenylhydrazine.[1][2] Avoid using in buffers containing DTT or Mercaptoethanol unless reduction is the intended readout.[1]
-
Storage: Store solid at -20°C. Solutions in Ethanol should be prepared fresh or stored at -20°C under Argon to prevent oxidative degradation or solvent evaporation.[1][2]
-
Handling: Paramagnetic impurities can affect NMR of other compounds in the same fridge/box; store separately.[1]
References
-
Avanti Polar Lipids. (n.d.). 4-palmitamido-TEMPO Product Details. Retrieved from [Link]
-
Marsh, D. (1981).[1][2] Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. In Membrane Spectroscopy (pp. 51-142).[1][2] Springer.[1] (Foundational text on Spin Label Physics).
-
Likhtenshtein, G. I. (1976).[1][2] Spin Labeling Methods in Molecular Biology. Wiley-Interscience.[1] (Source for synthesis and spectral analysis).[1][2]
-
Barratt, M. D., et al. (1969).[1][2] The synthesis of some spin-labelled palmitic acids and their interactions with egg lecithin dispersions. Biochimica et Biophysica Acta (BBA).[1][2] (Original synthesis methodologies).
